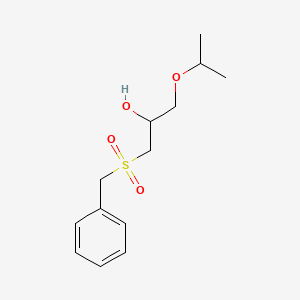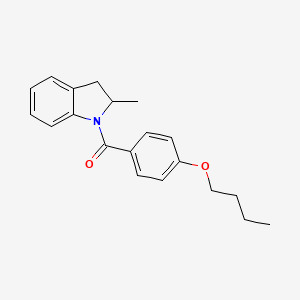
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyran class of organic compounds and has a molecular weight of 383.4 g/mol.
科学的研究の応用
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound has low toxicity and does not exhibit significant side effects when administered to animals. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the primary advantages of using ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate in lab experiments is its high purity and yield. Additionally, this compound exhibits good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using this compound is its high cost, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate. One potential direction is to investigate the compound's potential as a drug candidate for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on different types of cancer cells. Another potential direction is to investigate the compound's potential as a fluorescent probe for imaging applications in biology and medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of ethyl cyanoacetate with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. This compound has been extensively studied for its potential applications in medicinal chemistry, where it exhibits significant anticancer activity against various cancer cell lines. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
合成法
The synthesis of ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to obtain the final product. This synthesis method has been reported to yield high purity and yield of the compound.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-14-17(19(22)25-6-2)16(13(10-20)18(21)26-14)12-8-7-11(23-3)9-15(12)24-4/h7-9,16H,5-6,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAXZJYEKRJQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001748.png)


![4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5001754.png)


![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![4-allyl-1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxybenzene](/img/structure/B5001807.png)
![6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5001811.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5001829.png)
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5001837.png)
![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5001863.png)